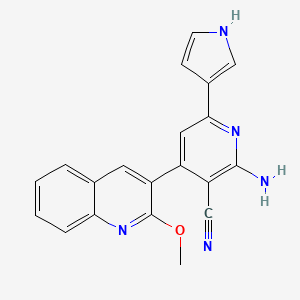![molecular formula C16H19N3O3S B5336454 N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5336454.png)
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide, also known as PTIO, is a chemical compound that has been widely used in scientific research. PTIO is a nitric oxide (NO) scavenger, which means that it can remove NO from biological systems. This property has made PTIO a valuable tool for studying the physiological and biochemical effects of NO.
Mécanisme D'action
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide works by reacting with NO to form a stable nitroxide radical. This reaction effectively removes NO from the system, preventing it from interacting with other molecules. This property has made this compound a valuable tool for studying the effects of NO on biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In studies on blood pressure regulation, this compound has been shown to reduce the vasodilatory effects of NO, leading to an increase in blood pressure. In studies on immune response, this compound has been shown to inhibit the production of inflammatory cytokines. In studies on neurotransmission, this compound has been shown to modulate the release of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has several advantages for use in lab experiments. Its ability to selectively remove NO from biological systems allows researchers to study the effects of NO on specific physiological processes. Additionally, this compound is relatively stable and easy to handle, making it a convenient tool for researchers. However, this compound also has some limitations. Its reactivity with NO can be influenced by other factors, such as pH and temperature, which can complicate experimental design. Additionally, the effects of this compound on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research involving N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide. One area of interest is the role of NO in cancer progression. This compound has been shown to inhibit the growth of cancer cells in some studies, suggesting that NO may play a role in cancer development. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in some studies, suggesting that it may be a potential therapeutic agent for these conditions. Finally, there is interest in developing new NO scavengers with improved selectivity and stability, which could further enhance the usefulness of these compounds in scientific research.
Méthodes De Synthèse
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide can be synthesized through a multistep process involving the reaction of several chemical intermediates. The synthesis of this compound typically involves the reaction of 3-phenoxypropylamine with 2-furancarboxylic acid to form an amide intermediate. This intermediate is then reacted with thionyl chloride and hydrazine hydrate to form the thiadiazole ring. The final product is obtained by reacting the thiadiazole intermediate with tetrahydrofuran.
Applications De Recherche Scientifique
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide has been used extensively in scientific research to study the role of NO in various physiological processes. NO is a signaling molecule that plays a critical role in many physiological functions, including blood pressure regulation, immune response, and neurotransmission. This compound can be used to selectively remove NO from biological systems, allowing researchers to study the effects of NO on these processes.
Propriétés
IUPAC Name |
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-15(13-8-4-11-22-13)17-16-19-18-14(23-16)9-5-10-21-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXHFKTVEHDQGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![2-(4-{[4-(4-methyl-3-{[(pyridin-2-ylmethyl)amino]sulfonyl}phenyl)phthalazin-1-yl]amino}phenoxy)acetamide](/img/structure/B5336387.png)
![2-[4-(ethylamino)pyrimidin-2-yl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5336391.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![1-[(2,4-dimethoxyphenyl)(4-morpholinyl)methyl]-2-naphthol](/img/structure/B5336395.png)
![N-(5-chloro-2-pyridinyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5336397.png)
![5-propyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5336411.png)
![5-(4-chlorophenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5336416.png)
![2-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-3-pyridinol](/img/structure/B5336426.png)
![N-[3-(2-methoxyphenoxy)propyl]-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5336433.png)
![ethyl 2-{5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5336434.png)

![2,2,2-trifluoro-N-[3-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5336461.png)
![3-amino-6-(4-fluorophenyl)-N-isopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5336466.png)
